molecular formula C25H19NO2S B2928240 (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one CAS No. 477847-70-4

(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one

Cat. No.: B2928240
CAS No.: 477847-70-4
M. Wt: 397.49
InChI Key: HYCDVOUNAXCQHF-SAPNQHFASA-N
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Description

This compound is a chalcone derivative featuring an α,β-unsaturated ketone core with two aromatic substituents:

  • Ring A: A 4-methyl-2-phenyl-1,3-thiazole moiety.
  • Ring B: A 4-phenoxyphenyl group.

Properties

IUPAC Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO2S/c1-18-24(29-25(26-18)20-8-4-2-5-9-20)23(27)17-14-19-12-15-22(16-13-19)28-21-10-6-3-7-11-21/h2-17H,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCDVOUNAXCQHF-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one” typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-2-phenylthiazole-5-carbaldehyde with 4-phenoxyacetophenone under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one” can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and phenyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and phenoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazole derivatives are often studied for their potential antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for its biological effects.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features suggest it may interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one” would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s phenyl and phenoxyphenyl groups may enhance its binding affinity to these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Activity and Structure–Activity Relationships (SAR)

Chalcone derivatives are categorized into piperazine-substituted and non-piperazine-substituted groups. The target compound falls into the latter, with SAR trends influenced by substituent electronegativity and positioning on Rings A and B .

Table 1: Key Chalcone Derivatives and Their Inhibitory Activities (IC₅₀)
Compound ID Structure (Substituents) IC₅₀ (μM) Key Features
Cardamonin Hydroxyl (ortho, para on Ring A); no substitution on Ring B 4.35 Highest activity due to electron-withdrawing hydroxyl groups
2j () Bromine (para, Ring A); fluorine (para, Ring B) 4.70 Lower electronegativity at Ring B reduces activity vs. cardamonin
2h () Chlorine (para, Ring A); methoxy (para, Ring B) 13.82 Methoxy (electron-donating) further reduces activity
Target Compound Thiazole (Ring A); phenoxyphenyl (Ring B) Not reported Phenoxy group may enhance lipophilicity but reduce potency due to steric bulk

Key Observations :

  • Electronegativity : Substitutions with electron-withdrawing groups (e.g., halogens, hydroxyl) on Ring A/B enhance activity (e.g., cardamonin IC₅₀ = 4.35 μM).
  • Steric Effects: Bulky groups like phenoxyphenyl (target compound) or methoxy (2h) lower potency despite high electronegativity .

Thiazole-Containing Chalcone Hybrids

Thiazole rings are common in bioactive chalcones. The target compound’s thiazole substitution (4-methyl-2-phenyl) distinguishes it from analogs:

Table 2: Thiazole-Chalcone Hybrids and Their Properties
Compound ID (Evidence) Structure Molecular Weight (g/mol) Activity (IC₅₀ or pIC₅₀)
Compound 19 () (2E)-3-(4-chlorophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one 349.84 IC₅₀ = 49.0 μM
Compound 16 () (E)-3-(4-methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one 350.43 Not reported
Target Compound (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one ~424.12 Not reported

Key Differences :

  • Substituent Effects: The target’s phenoxyphenyl group (vs. chlorophenyl in Compound 19) may reduce binding affinity due to steric hindrance.
  • Amino vs.

Crystallographic and Conformational Comparisons

Chalcone activity is influenced by dihedral angles between aromatic rings. For example:

  • Dihedral Angles : In analogs with fluorophenyl substituents (), angles range from 7.14° to 56.26°, affecting planarity and target binding .
  • Target Compound: No crystallographic data is provided, but tools like SHELXL () are typically used for such analyses .

Biological Activity

(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-phenoxyphenyl)prop-2-en-1-one, also known by its CAS number 477847-70-4, is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C25H19NO2S
  • Molecular Weight : 397.49 g/mol
  • Density : 1.2±0.1 g/cm³
  • Boiling Point : 591.7±60.0 °C at 760 mmHg
  • LogP : 7.49, indicating high lipophilicity which may influence its bioavailability .

Biological Activity Overview

Research indicates that compounds in the thiazole family often exhibit diverse biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activities

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A notable study demonstrated that thiazole derivatives could inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The compound's structure suggests it may possess similar inhibitory effects on HDACs, potentially leading to enhanced anticancer activity .

Antimicrobial Effects

Thiazole compounds have also been evaluated for their antimicrobial properties. Research indicates that these compounds can disrupt microbial cell membranes and inhibit vital metabolic pathways . For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds that activate peroxisome proliferator activated receptor gamma (PPARγ) have been linked to reduced inflammation in various models . The structural features of this compound suggest it may interact with similar pathways.

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate anticancer activityCompound exhibited significant inhibition of HDACs with an IC50 value of 11.5 nM
Assess antimicrobial efficacyDemonstrated activity against multiple bacterial strains
Investigate anti-inflammatory effectsShowed potential in activating PPARγ leading to reduced inflammatory markers

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